molecular formula C15H24O B7998766 2-(4-n-Butylphenyl)-3-methyl-butan-2-ol

2-(4-n-Butylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7998766
M. Wt: 220.35 g/mol
InChI Key: CZHPVENRORHHRM-UHFFFAOYSA-N
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Description

2-(4-n-Butylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by a butyl group attached to a phenyl ring, which is further connected to a butanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-n-Butylphenyl)-3-methyl-butan-2-ol typically involves the alkylation of a phenyl ring followed by the introduction of a butanol moiety. One common method involves the Friedel-Crafts alkylation of 4-n-butylbenzene with an appropriate alkyl halide under acidic conditions to introduce the butyl group. Subsequent reactions may involve the use of Grignard reagents or other organometallic compounds to introduce the butanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing catalysts such as aluminum chloride or other Lewis acids to facilitate the reaction. The process conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-n-Butylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Halogenated phenyl derivatives, nitro compounds

Scientific Research Applications

2-(4-n-Butylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-n-Butylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Butylphenyl)propanoic acid
  • 4-Butylphenylboronic acid
  • 4-Butylphenylamine

Uniqueness

2-(4-n-Butylphenyl)-3-methyl-butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and industrial applications, making it a valuable compound for various research and practical purposes.

Properties

IUPAC Name

2-(4-butylphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-5-6-7-13-8-10-14(11-9-13)15(4,16)12(2)3/h8-12,16H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHPVENRORHHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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